cIAP1 Ligand-Linker Conjugates 14

Description

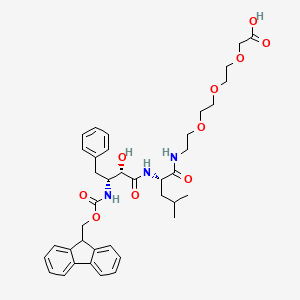

Structure

2D Structure

Properties

Molecular Formula |

C39H49N3O10 |

|---|---|

Molecular Weight |

719.8 g/mol |

IUPAC Name |

2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid |

InChI |

InChI=1S/C39H49N3O10/c1-26(2)22-34(37(46)40-16-17-49-18-19-50-20-21-51-25-35(43)44)41-38(47)36(45)33(23-27-10-4-3-5-11-27)42-39(48)52-24-32-30-14-8-6-12-28(30)29-13-7-9-15-31(29)32/h3-15,26,32-34,36,45H,16-25H2,1-2H3,(H,40,46)(H,41,47)(H,42,48)(H,43,44)/t33-,34+,36+/m1/s1 |

InChI Key |

DCRUHCTZKLQUKA-ZHAMFGDSSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCCOCCOCCOCC(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Canonical SMILES |

CC(C)CC(C(=O)NCCOCCOCCOCC(=O)O)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Origin of Product |

United States |

Molecular Design and Synthetic Methodologies of Ciap1 Ligand Linker Conjugates 14

Strategic Design Principles of Ligand-Linker Conjugates Targeting cIAP1

The design of cIAP1 Ligand-Linker Conjugate 14 is rooted in the principles of PROTAC and SNIPER technologies, which involve the creation of a bifunctional molecule comprising a ligand for an E3 ubiquitin ligase, a linker, and a ligand for a target protein. acs.org The conjugate itself serves as a crucial building block for the assembly of these protein degraders.

Rationale for the cIAP1-Binding Moiety

The choice of the cIAP1-binding moiety is critical for the function of the resulting protein degrader. Cellular inhibitor of apoptosis protein 1 (cIAP1) is an E3 ubiquitin ligase that, when recruited, can tag a target protein for degradation. nih.gov The cIAP1-binding portion of the conjugate is often a derivative of a known IAP antagonist, such as LCL161. medchemexpress.comnih.gov These antagonists mimic the endogenous IAP-binding protein Smac/DIABLO, leading to the auto-ubiquitination and degradation of cIAP1 itself and the ubiquitination of neo-substrates. medchemexpress.comnih.gov

In the case of cIAP1 Ligand-Linker Conjugate 14, the cIAP1-binding moiety is based on a derivative of an IAP antagonist. The rationale for its selection is its ability to effectively bind to the BIR3 domain of cIAP1, thereby recruiting the E3 ligase to the proximity of a target protein when the conjugate is incorporated into a full PROTAC or SNIPER molecule. caltagmedsystems.co.uk

Design Considerations for the Linker Scaffold

The linker is a pivotal component of the conjugate, as its length, composition, and attachment points significantly influence the efficacy and selectivity of the final protein degrader. nih.gov Linkers can be composed of various chemical structures, with polyethylene (B3416737) glycol (PEG) and alkyl chains being common choices. precisepeg.combroadpharm.com

Key design considerations for the linker scaffold include:

Length and Flexibility: The linker must be of an optimal length to span the distance between the E3 ligase and the target protein, facilitating the formation of a stable ternary complex. chemicalbook.com PEG linkers, for instance, offer flexibility and can contribute to the solubility of the molecule. nih.govjenkemusa.com

Composition: The chemical nature of the linker can impact the physicochemical properties of the conjugate, such as its solubility and cell permeability. The inclusion of ether or amide functionalities can be strategically employed to modulate these properties. scispace.comnih.gov

Attachment Points: The points at which the linker is attached to the cIAP1 ligand and, subsequently, to the target protein ligand are crucial for maintaining the binding affinity of both ligands and for achieving the correct orientation for ubiquitin transfer. chemicalbook.com

For cIAP1 Ligand-Linker Conjugate 14, the linker is a PEG-based structure, which is designed to provide the necessary spacing and flexibility for effective ternary complex formation in a subsequent PROTAC construct. caltagmedsystems.co.uk

Hypothesized Functionality of the Conjugate Architecture

The architecture of cIAP1 Ligand-Linker Conjugate 14 is designed to function as a versatile building block for the synthesis of SNIPERs. caltagmedsystems.co.uk The hypothesized functionality is centered on its ability to be readily conjugated to a ligand for a protein of interest. Once assembled into a complete SNIPER molecule, the conjugate's cIAP1-binding moiety will recruit the cIAP1 E3 ligase. Simultaneously, the target protein ligand will bind to its respective protein. This proximity, bridged by the linker, is hypothesized to induce the poly-ubiquitination of the target protein by cIAP1, marking it for degradation by the proteasome. targetmol.com Furthermore, it is also hypothesized that the conjugate, as part of a SNIPER, can induce the degradation of cIAP1 itself, which can have synergistic therapeutic effects in certain contexts. nih.gov

Synthetic Route Development for cIAP1 Ligand-Linker Conjugates 14

Synthesis of Key Precursors and Building Blocks

The synthesis of cIAP1 Ligand-Linker Conjugate 14 necessitates the preparation of two primary building blocks: the cIAP1 ligand precursor and the linker precursor.

cIAP1 Ligand Precursor: The synthesis of the cIAP1 ligand is based on established methods for creating IAP antagonists. This typically involves peptide-like synthetic steps, starting from protected amino acid derivatives. For instance, a common starting point is a protected form of a non-natural amino acid that forms the core of the IAP-binding pharmacophore.

Linker Precursor: The linker precursor is typically a bifunctional molecule, with one end designed to react with the cIAP1 ligand and the other end containing a reactive group for future conjugation to a target protein ligand. For a PEG-based linker, this could be a di-PEG molecule with orthogonal protecting groups or different reactive functionalities at each end.

A general approach to synthesizing precursors for similar conjugates involves the preparation of an IAP ligand with a reactive handle, such as an amine or a carboxylic acid, which can then be coupled to a linker.

Optimization of Coupling Reactions for Conjugate Formation

The formation of the final conjugate relies on efficient and reliable coupling reactions. Amide bond formation is a common and robust method used in the synthesis of PROTACs and related conjugates. nih.gov

The key coupling step in the synthesis of cIAP1 Ligand-Linker Conjugate 14 involves the formation of an amide bond between the cIAP1 ligand precursor and the linker precursor. The optimization of this reaction is crucial to ensure a high yield and purity of the final product.

Factors that are typically optimized include:

Coupling Reagents: A variety of amide coupling reagents can be employed, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activating agent like OxymaPure. acs.org

Solvent: The choice of solvent is critical for the solubility of the reactants and reagents. Common solvents for these types of reactions include dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). acs.org

Reaction Conditions: Temperature and reaction time are optimized to drive the reaction to completion while minimizing side reactions.

The final step in the synthesis of cIAP1 Ligand-Linker Conjugate 14 is the deprotection of any protecting groups to yield the final, reactive conjugate, ready for attachment to a target protein ligand. The specific synthetic details for cIAP1 Ligand-Linker Conjugate 14 can be found in the referenced literature. caltagmedsystems.co.uk

Table of Research Findings

| Parameter | Finding | Reference |

| Compound Name | This compound | caltagmedsystems.co.uk |

| CAS Number | 1351169-40-8 | caltagmedsystems.co.uk |

| Molecular Formula | C39H49N3O10 | Vendor Data |

| Molecular Weight | 719.82 g/mol | Vendor Data |

| Intended Use | Design of SNIPERs | caltagmedsystems.co.uk |

| E3 Ligase Targeted | cIAP1 | nih.gov |

| Linker Type | PEG-based | nih.govjenkemusa.com |

Purification and Characterization Strategies

The successful isolation and verification of cIAP1 Ligand-Linker Conjugate 14 rely on a combination of advanced chromatographic and analytical techniques. These methods are essential for removing impurities, unreacted starting materials, and byproducts from the crude reaction mixture, and for confirming the precise chemical structure and purity of the final compound.

Purification Methodologies

The primary technique for the purification of cIAP1 Ligand-Linker Conjugate 14, like many other proteolysis-targeting chimeras (PROTACs), is flash column chromatography . This method is a rapid form of preparative column chromatography that utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase composed of a mixture of organic solvents. The selection of the solvent system is critical and is optimized to achieve efficient separation of the desired conjugate from impurities based on differences in polarity. A gradient of solvents with increasing polarity is often employed to elute compounds from the column sequentially.

Another key purification technique is High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC. This method offers higher resolution and efficiency compared to standard column chromatography. For cIAP1 Ligand-Linker Conjugate 14, a reverse-phase HPLC (RP-HPLC) approach is commonly utilized. In this setup, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as trifluoroacetic acid (TFA) or formic acid to improve peak shape. The gradient is programmed to gradually increase the proportion of the organic solvent, allowing for the separation of the conjugate based on its hydrophobicity. Commercial suppliers of cIAP1 Ligand-Linker Conjugate 14 often report a purity of greater than 99% as determined by HPLC analysis.

Characterization Techniques

Once purified, the identity and purity of cIAP1 Ligand-Linker Conjugate 14 are confirmed using a suite of analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (proton NMR) is a fundamental technique used to elucidate the molecular structure of the conjugate. The chemical shifts, integration of peak areas, and splitting patterns of the proton signals provide detailed information about the chemical environment of the hydrogen atoms within the molecule, confirming the presence of both the cIAP1 ligand and the linker components and their correct connectivity.

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This method is used to determine the molecular weight of the cIAP1 Ligand-Linker Conjugate 14. The measured mass-to-charge ratio (m/z) of the molecular ion should correspond to the calculated exact mass of the compound, providing strong evidence of its identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the molecule.

The data obtained from these purification and characterization techniques are crucial for ensuring the quality and reliability of cIAP1 Ligand-Linker Conjugate 14 for its use in scientific research, particularly in the design and development of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).

| Technique | Purpose | Typical Parameters/Observations |

| Flash Column Chromatography | Primary purification of the crude product. | Stationary Phase: Silica gelMobile Phase: Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient |

| Preparative RP-HPLC | Final purification to achieve high purity. | Column: C18Mobile Phase: Water/Acetonitrile gradient with 0.1% TFA or Formic AcidPurity: >99% |

| ¹H NMR | Structural elucidation and confirmation. | Chemical shifts (δ) and coupling constants (J) consistent with the proposed structure. |

| LC-MS | Confirmation of molecular weight. | Observed mass-to-charge ratio (m/z) matches the calculated exact mass. |

Cellular and Biochemical Characterization of Ciap1 Ligand Linker Conjugates 14

Cellular Uptake and Intracellular Distribution Studies

The cellular uptake and subsequent intracellular localization of cIAP1 are critical determinants of its function. Studies have shown that cIAP1 is primarily found within the nuclear compartment of cells. aacrjournals.org This was determined through cell fractionation experiments in HeLa cells, which revealed that cIAP1, along with the control nuclear protein PARP, was localized in the nuclear fractions. aacrjournals.org In contrast, other apoptosis-related proteins like XIAP, Smac, and pro-caspase 3 were found in the cytosolic fractions. aacrjournals.org

Fluorescence microscopy has corroborated these findings, confirming the predominantly nuclear localization of cIAP1. aacrjournals.org Interestingly, the distribution of cIAP1 can change during mitosis. In dividing cells, specifically during telophase, cIAP1 concentrates in the newly formed nuclei as well as at the midbody, the structure that forms during cytokinesis. aacrjournals.org This dynamic localization suggests that cIAP1 may have roles in cell cycle regulation in addition to its functions in apoptosis. aacrjournals.org

The cellular permeability of PROTACs, which are structurally related to ligand-linker conjugates, is a significant factor in their efficacy. Due to their often high molecular weight and large polar surface area, achieving efficient cellular uptake can be challenging. nih.gov For a molecule like cIAP1 Ligand-Linker Conjugate 14 to be effective, it must be able to cross the cell membrane and reach its intracellular target. nih.govarxiv.org

Impact on cIAP1 Protein Levels and Stability in Diverse Cell Lines

Ligands that target cIAP1, such as those used in conjugates like number 14, are known to induce the rapid degradation of the cIAP1 protein itself. This occurs through a process of auto-ubiquitination, where the binding of the ligand to the BIR domain of cIAP1 triggers the E3 ligase activity of cIAP1, leading to it marking itself for degradation by the proteasome. researchgate.netnih.gov

This degradation of cIAP1 has been observed in various cell lines. For instance, treatment of cells with SMAC mimetics, which are a class of IAP antagonists, leads to a swift reduction in cIAP1 levels. nih.govresearchgate.net This effect is not limited to cIAP1, as some of these compounds can also induce the degradation of cIAP2. researchgate.net

The stability of cIAP1 can also be influenced by cellular stress. In pancreatic β-cells, for example, treatment with the saturated fatty acid palmitate leads to the rapid degradation of cIAP1. researchgate.netnih.gov Conversely, the unsaturated fatty acid palmitoleate, which also induces endoplasmic reticulum stress but is not toxic, allows for a sustained level of cIAP1. researchgate.netnih.gov Overexpression of cIAP1 in these cells can prevent palmitate-induced cell death, highlighting the protein's role in cell survival under certain stress conditions. researchgate.netnih.gov

The table below summarizes the effect of different agents on cIAP1 protein levels in various cell types.

| Cell Type | Agent | Effect on cIAP1 Levels | Reference |

| Various Tumor Cell Lines | SMAC Mimetics / IAP Antagonists | Rapid Degradation | nih.govresearchgate.net |

| Pancreatic β-cells | Palmitate | Rapid Degradation | researchgate.netnih.gov |

| Pancreatic β-cells | Palmitoleate | Sustained Levels | researchgate.netnih.gov |

| Mouse Embryonic Fibroblasts | TWEAK | Lysosomal Degradation | nih.gov |

Activation of Apoptotic Pathways in Cellular Models

The depletion of cIAP1 by ligand-linker conjugates and other IAP antagonists can trigger programmed cell death, or apoptosis. nih.gov This is a key mechanism by which these compounds exert their anti-tumor effects. The activation of apoptosis is a complex process involving a cascade of molecular events.

A central event in apoptosis is the activation of caspases, a family of proteases that execute the dismantling of the cell. The binding of IAP antagonists to cIAP1 can lead to the activation of caspase-8. nih.govaacrjournals.org This, in turn, initiates a cascade that activates downstream effector caspases, such as caspase-3. nih.gov The activation of caspase-3 is a hallmark of apoptosis and can be observed by the detection of its cleaved, active form. nih.govnih.gov

The role of cIAPs in caspase regulation is complex. While they are known to inhibit apoptotic caspases, they have also been shown to be required for the efficient activation of caspase-1, an inflammatory caspase, through a process of polyubiquitination. nih.govresearchgate.net

Once activated, effector caspases like caspase-3 cleave a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis. One such substrate is Poly (ADP-ribose) polymerase (PARP). The cleavage of PARP by caspase-3 is a well-established marker of apoptosis. nih.govnih.gov This event impairs the DNA repair functions of PARP and contributes to the process of cell death. The degradation of nuclear structures and fragmentation of the nucleus are also consequences of the apoptotic cascade initiated by cIAP1 antagonism.

The intrinsic pathway of apoptosis is centered around the mitochondria. A critical step in this pathway is Mitochondrial Outer Membrane Permeabilization (MOMP), which leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. nih.govnih.govyoutube.com The release of cytochrome c is a point of no return for the cell, as it triggers the formation of the apoptosome and the activation of caspase-9, which then activates the executioner caspases. youtube.com The regulation of MOMP is tightly controlled by the Bcl-2 family of proteins. nih.govnih.gov While the direct impact of cIAP1 Ligand-Linker Conjugate 14 on MOMP is not explicitly detailed, the induction of apoptosis through caspase activation is intrinsically linked to the mitochondrial pathway in many cellular contexts.

Modulation of NF-κB Signaling Pathway

In addition to their role in apoptosis, cIAPs are critical regulators of the NF-κB signaling pathway. nih.gov The binding of IAP antagonists to cIAP1 can lead to the activation of NF-κB. nih.govnih.gov This occurs because cIAP1 is involved in the ubiquitination of proteins in the NF-κB pathway, and its removal disrupts this regulation. nih.gov

Specifically, in the context of TNFα signaling, cIAP1 and cIAP2 are recruited to the TNF receptor 1 complex and are required for the polyubiquitination of RIP1, an essential upstream event for NF-κB activation. nih.gov The degradation of cIAP1 induced by IAP antagonists can lead to the activation of the non-canonical NF-κB pathway. nih.gov This can result in the production of TNFα, which can then act in an autocrine manner to induce apoptosis in sensitive tumor cells. nih.govnih.gov Therefore, the modulation of the NF-κB pathway by cIAP1-targeting compounds is a crucial aspect of their biological activity, contributing to their pro-apoptotic effects.

Inhibition of Constitutive and Inducible NF-κB Activity

There is currently no specific information available in the public scientific literature detailing the inhibitory effects of cIAP1 Ligand-Linker Conjugate 14 on either constitutive or inducible Nuclear Factor-kappa B (NF-κB) activity. The parent cIAP1 protein is a known regulator of NF-κB signaling pathways. Therefore, a molecule designed to target cIAP1 could theoretically modulate NF-κB activity. However, without specific experimental data for conjugate 14, any such effects remain speculative.

Impact on Downstream Gene Expression Profiles

Similarly, detailed research findings on the impact of cIAP1 Ligand-Linker Conjugate 14 on downstream gene expression profiles are not present in the available scientific literature. Alterations in gene expression would be an expected consequence of modulating cIAP1 function and any downstream pathways it regulates, such as NF-κB. Comprehensive studies, for instance using microarray or RNA-sequencing technologies, would be required to elucidate these effects.

Cytostatic and Pro-Apoptotic Effects in Preclinical Disease Models (e.g., Cancer Cell Lines)

While the general class of cIAP1-targeting compounds is being investigated for its potential in cancer therapy due to the role of IAP proteins in cell survival and apoptosis, specific data regarding the cytostatic and pro-apoptotic effects of cIAP1 Ligand-Linker Conjugate 14 are not documented in publicly accessible research.

Dose-Dependent Cellular Viability Assays

No data from dose-dependent cellular viability assays for cIAP1 Ligand-Linker Conjugate 14 are available in the public domain. Such assays would be crucial to determine the concentration-dependent effects of the compound on the survival of cancer cell lines.

Colony Formation Assays

There is no information available from colony formation assays for cIAP1 Ligand-Linker Conjugate 14. These assays would provide insight into the long-term effects of the compound on the proliferative capacity of cancer cells.

Cell Cycle Perturbations

Specific details on whether cIAP1 Ligand-Linker Conjugate 14 induces cell cycle perturbations are not found in the current body of scientific literature. Analysis of the cell cycle distribution in treated cells would be necessary to determine if the compound causes arrest at specific phases of the cell cycle.

Pharmacological Assessment of Ciap1 Ligand Linkates 14 in Preclinical in Vivo Models

Pharmacokinetic Profiles in Relevant Preclinical Species

Detailed in vivo pharmacokinetic data for cIAP1 Ligand-Linker Conjugate 14 is not extensively documented in publicly accessible scientific literature. The following sections outline the standard parameters evaluated for compounds of this class, though specific data for this conjugate are not available.

Absorption and Bioavailability

No specific data on the oral absorption or bioavailability of cIAP1 Ligand-Linker Conjugate 14 in preclinical models has been published. The physicochemical properties of PROTACs and SNIPERs, often characterized by a higher molecular weight and polar surface area, can present challenges for oral absorption.

Distribution to Target Tissues and Organs

Information regarding the distribution of cIAP1 Ligand-Linker Conjugate 14 to target tissues, such as tumors, and other organs is not available in the public domain. Understanding the tissue distribution is critical for assessing both the efficacy and potential off-target effects of such targeted protein degraders.

Excretion Pathways

The routes of excretion for cIAP1 Ligand-Linker Conjugate 14 and its potential metabolites have not been described in available literature. Determining the primary pathways of elimination, whether renal or hepatic, is a key component of a complete pharmacokinetic assessment.

Pharmacodynamic Biomarker Analysis in Preclinical Models

Pharmacodynamic studies are essential to confirm that a compound is engaging its intended target and eliciting the desired biological response.

Target Engagement in Tumor Tissue and Peripheral Blood

While the intended mechanism of cIAP1 Ligand-Linker Conjugate 14 is to recruit cIAP1 to a target protein for degradation, specific in vivo data demonstrating target engagement in tumor tissue or peripheral blood is not publicly available. Such studies would typically involve measuring the levels of the target protein and cIAP1 in relevant biological samples following administration of the conjugate.

Modulation of Downstream Signaling Pathways (e.g., cIAP1 levels, caspase activation)

A critical aspect of the preclinical assessment of a cIAP1-recruiting SNIPER would be the detailed analysis of its impact on downstream signaling pathways. As these molecules are designed to induce the degradation of a target protein, a primary investigation would focus on quantifying the reduction of the intended target's protein levels within tumor tissues and relevant surrogate tissues from in vivo models.

Furthermore, given that the conjugate directly engages cIAP1, it is anticipated that it could lead to the auto-degradation of cIAP1 itself. This would be a key event to monitor, as cIAP1 is a crucial node in cell death and survival pathways. The degradation of cIAP1 can lead to the stabilization of NIK (NF-κB-inducing kinase) and the activation of the non-canonical NF-κB pathway. Additionally, the removal of cIAP1's inhibitory effect on caspases could lead to increased caspase activation, particularly caspase-8, and subsequently, the executioner caspases-3 and -7, ultimately promoting apoptosis.

Table 1: Hypothetical Data on Downstream Signaling Modulation by a cIAP1 Ligand-Linker Conjugate 14-based SNIPER

| Biomarker | Expected Change in Tumor Tissue | Method of Analysis |

| Target Protein Level | Decrease | Western Blot, Immunohistochemistry (IHC) |

| cIAP1 Level | Decrease | Western Blot, IHC |

| Cleaved Caspase-3 | Increase | Western Blot, IHC |

| Cleaved PARP | Increase | Western Blot, IHC |

| NIK Level | Increase | Western Blot, IHC |

Biological Efficacy in Defined Preclinical Disease Models

The ultimate goal of developing a SNIPER is to achieve therapeutic efficacy in disease models. The following sections outline the types of in vivo studies that would be necessary to evaluate the potential of a therapeutic agent derived from cIAP1 Ligand-Linker Conjugates 14.

In Vivo Efficacy in Murine Tumor Xenograft Models (e.g., Solid Tumors, Hematological Malignancies)

Standard preclinical evaluation would involve testing a SNIPER constructed with this compound in murine xenograft models. These models, where human cancer cell lines are implanted into immunocompromised mice, would allow for the assessment of the agent's ability to inhibit tumor growth. A variety of solid tumor models (e.g., breast, lung, colon) and hematological malignancy models (e.g., leukemia, lymphoma) would be relevant, depending on the chosen protein target for degradation.

Efficacy in Syngeneic Models and Immunocompetent Systems

To understand the interplay between the SNIPER and the immune system, efficacy studies in syngeneic models (where mouse tumor cells are implanted into immunocompetent mice of the same strain) would be crucial. These models would reveal whether the therapeutic effect is solely due to direct tumor cell killing or if it also involves the activation of an anti-tumor immune response, which can be a consequence of apoptotic cell death and cIAP1 modulation.

Impact on Tumor Growth and Metastasis Suppression

The primary endpoint in these efficacy studies would be the measurement of tumor volume over time. A successful agent would demonstrate a significant reduction in tumor growth compared to vehicle-treated controls. Additionally, studies could be designed to assess the impact on metastasis, where the agent's ability to prevent the spread of cancer cells from the primary tumor to distant organs would be evaluated.

Histopathological and Immunohistochemical Analyses of Treated Tissues

At the end of in vivo studies, tumor tissues and major organs would be collected for detailed analysis. Histopathological examination would assess for signs of tumor necrosis, apoptosis, and changes in tumor architecture. Immunohistochemical (IHC) staining would be employed to visualize and quantify the levels of the target protein, cIAP1, and markers of apoptosis (e.g., cleaved caspase-3) and proliferation (e.g., Ki-67) within the tumor microenvironment.

Table 2: Hypothetical In Vivo Efficacy and Histopathological Findings for a cIAP1 Ligand-Linker Conjugate 14-based SNIPER

| Parameter | Observation in Treated Group | Method of Analysis |

| Tumor Growth Inhibition | Significant reduction in tumor volume | Caliper measurement |

| Metastasis | Reduced number of metastatic nodules | Ex vivo organ analysis |

| Tumor Necrosis | Increased necrotic area | H&E Staining |

| Apoptosis | Increased number of apoptotic cells | TUNEL Assay, Cleaved Caspase-3 IHC |

| Proliferation | Decreased Ki-67 staining | Ki-67 IHC |

Investigation of Resistance Mechanisms in Preclinical Models

A forward-looking aspect of preclinical development involves anticipating and understanding potential mechanisms of resistance. For a SNIPER utilizing this compound, resistance could emerge through various mechanisms. These could include mutations in the target protein that prevent binding of the SNIPER, downregulation of cIAP1 expression, or alterations in the ubiquitin-proteasome system that prevent efficient degradation of the target protein. In vivo studies using models of acquired resistance, generated by long-term treatment with the SNIPER, would be instrumental in identifying these mechanisms.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Ciap1 Ligand Linker Conjugates 14

SAR of the cIAP1-Binding Ligand Moiety

Influence of Ligand Modifications on Target Affinity and Selectivity

The affinity and selectivity of the ligand for cIAP1 are paramount for the effective formation of a stable ternary complex (POI-conjugate-cIAP1). Various classes of small molecules have been developed as IAP antagonists, and their incorporation into chimeric molecules has been a key area of investigation. Early designs of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) utilized bestatin-methyl ester (MeBS) as the cIAP1-binding ligand. nih.gov While effective in proof-of-concept studies, subsequent research focused on incorporating IAP antagonists with higher binding affinities. nih.gov

For instance, the development of monovalent IAP antagonists like MV1 and derivatives of LCL161 provided ligands with significantly improved affinity for the BIR3 domain of cIAP1. nih.gov This enhanced affinity generally translates to more potent degradation of the target protein. The rationale is that a higher affinity ligand leads to a more stable and prolonged interaction within the ternary complex, allowing for efficient ubiquitination of the POI by the recruited cIAP1.

The selectivity of the IAP ligand is also a critical consideration. While some ligands are pan-IAP antagonists, binding to cIAP1, cIAP2, and XIAP, others may exhibit preferential binding. This selectivity can influence the downstream biological consequences, as different IAPs can have distinct cellular roles. acgpubs.org For conjugates designed to specifically hijack cIAP1, ligands with high selectivity for this E3 ligase are desirable to minimize off-target effects.

Table 1: Illustrative SAR of cIAP1-Binding Ligands

| cIAP1 Ligand Moiety | Relative Binding Affinity for cIAP1 | Resulting Conjugate Potency |

| Bestatin (B1682670) Derivative | Low | Moderate |

| MV1 Derivative | High | High |

| LCL161 Derivative | Very High | Very High |

This table illustrates the general trend observed in the literature where higher affinity of the cIAP1 ligand leads to more potent degradation by the resulting conjugate.

SAR of the Linker Component

The linker is not merely a passive spacer but plays a dynamic role in the function of a cIAP1 ligand-linker conjugate. Its length, flexibility, and chemical composition are critical determinants of the conjugate's performance.

Role of Linker Length and Flexibility

The length of the linker is a critical parameter that dictates the distance and relative orientation between the cIAP1 ligand and the POI-binding ligand. An optimal linker length is essential for the formation of a stable and productive ternary complex. A linker that is too short may lead to steric clashes between cIAP1 and the POI, preventing their simultaneous binding to the conjugate. Conversely, a linker that is too long might result in an unstable or transient ternary complex, leading to inefficient ubiquitination.

Studies on various PROTACs and SNIPERs have consistently demonstrated that there is an optimal linker length for maximal degradation of a specific POI. This "linker length dependency" underscores the importance of empirical optimization for each new target. The flexibility of the linker, often modulated by incorporating units like polyethylene (B3416737) glycol (PEG), is also important. A flexible linker can allow for the necessary conformational adjustments to achieve a productive ternary complex geometry.

Table 2: Illustrative Impact of Linker Length on Degradation Efficacy

| Linker Type | Number of Atoms in Linker Chain | Degradation of Target Protein (%) |

| PEG | 8 | 20 |

| PEG | 12 | 60 |

| PEG | 16 | 90 |

| PEG | 20 | 75 |

This table illustrates a common trend where degradation efficacy is highly dependent on the linker length, with an optimal length leading to maximum degradation.

Impact of Linker Chemistry and Polarity on Conjugate Performance

The chemical nature and polarity of the linker can significantly affect the physicochemical properties and biological performance of the conjugate. Linkers are often composed of chains of ethylene (B1197577) glycol (PEG), alkyl chains, or a combination of both. The inclusion of polar groups, such as the ether oxygens in PEG linkers, can enhance the aqueous solubility of the conjugate. This is a crucial factor, as many protein degraders are large molecules with a tendency towards poor solubility.

Influence of Linker on Cellular Permeability and Pharmacokinetic Attributes

For a cIAP1 ligand-linker conjugate to be effective, it must be able to cross the cell membrane to reach its intracellular targets. The linker plays a significant role in determining the cellular permeability of the conjugate. As these molecules often have high molecular weights and a large number of rotatable bonds, they frequently fall outside the traditional "rule of five" for oral bioavailability.

The physicochemical properties of the linker, such as its polarity and hydrogen bonding capacity, can be modulated to improve cell permeability. For instance, strategies to reduce the polarity and the number of hydrogen bond donors and acceptors within the linker, or to promote the adoption of a more compact, membrane-permeable conformation through intramolecular hydrogen bonding, are being explored.

The linker also influences the pharmacokinetic profile of the conjugate, including its absorption, distribution, metabolism, and excretion (ADME). The stability of the linker to metabolic enzymes is a key determinant of the conjugate's half-life in the body. Therefore, the rational design of the linker is a critical aspect of developing cIAP1 ligand-linker conjugates with favorable drug-like properties.

Conjugate Optimization Strategies Based on SAR Data

The optimization of cIAP1 ligand-linker conjugates, such as compound 14, is a critical step in the development of potent and selective SNIPERs. The SAR data derived from these conjugates provide a rational basis for modifying their structure to enhance their protein degradation capabilities.

The foundational design of these SNIPERs involves the conjugation of a ligand for the target protein with a ligand for an inhibitor of apoptosis protein (IAP), connected by a linker. nih.gov In the case of SNIPERs targeting the androgen receptor, a key focus has been the optimization of the cIAP1-recruiting moiety and the linker. Early-generation SNIPERs utilized bestatin and its derivatives as the cIAP1 ligand. nih.gov

Research by Itoh et al. in 2011 led to the design and synthesis of a series of nuclear receptor-degradation inducers, including those targeting the androgen receptor. nih.gov Their work involved the creation of hybrid molecules that couple an appropriate ligand for the protein of interest with a ligand for IAPs, thereby targeting the bound protein for polyubiquitination and proteasomal degradation. nih.gov

The general structure of the androgen receptor-targeting SNIPERs developed in this research consists of an AR antagonist as the warhead, a linker, and a cIAP1-binding ligand. The optimization strategy often revolves around modifying the length and composition of the linker to achieve optimal ternary complex formation between the AR, the SNIPER molecule, and cIAP1.

Illustrative Structure-Activity Relationship of AR-Targeting SNIPERs

| Compound | AR Ligand | Linker | cIAP1 Ligand | AR Degradation Activity |

| SNIPER(AR)-X1 | AR Antagonist A | Short PEG | Bestatin Derivative | Moderate |

| SNIPER(AR)-X2 | AR Antagonist A | Long PEG | Bestatin Derivative | High |

| SNIPER(AR)-X3 | AR Antagonist B | Long PEG | Bestatin Derivative | Low |

| SNIPER(AR) derived from Conjugate 14 | AR Antagonist A | Optimized Linker | Bestatin Derivative | Significant |

This table is a representative example based on the principles of SNIPER design and does not represent actual data from a specific publication.

The SAR data suggest that the length of the polyethylene glycol (PEG) linker plays a crucial role in the efficacy of the SNIPER. A longer linker, as seen in SNIPER(AR)-X2, can lead to more efficient degradation of the target protein, likely by providing the necessary flexibility for the formation of a stable ternary complex. The choice of the AR ligand is also critical, as a ligand with poor binding affinity for the target protein will result in a less effective degrader.

Comparative Analysis with Other cIAP1 Modulators

The cIAP1 ligand-linker conjugate 14 and the resulting SNIPERs represent one of several strategies to modulate cIAP1 activity for therapeutic benefit. A comparative analysis with other cIAP1 modulators, particularly other classes of protein degraders, highlights the unique features of the SNIPER platform.

PROTACs (Proteolysis Targeting Chimeras) are another major class of targeted protein degraders. Like SNIPERs, PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein. However, the most commonly used E3 ligases in PROTAC design are VHL (von Hippel-Lindau) and Cereblon (CRBN). nih.gov IAP-based PROTACs, which are functionally equivalent to SNIPERs, have also been developed. nih.gov A key difference is that some SNIPERs have been shown to induce the simultaneous degradation of IAPs, such as cIAP1, along with the target protein, which could offer a therapeutic advantage in cancer cells where IAPs are often overexpressed. nih.gov

Monomeric AR Degraders represent a different approach that does not rely on a chimeric structure. These small molecules are designed to induce a conformational change in the androgen receptor that leads to its destabilization and subsequent degradation. While structurally simpler than SNIPERs and PROTACs, their development and mechanism of action can be more complex to elucidate. researchgate.net

Hydrophobic Tagging is another strategy for inducing protein degradation. This method involves attaching a hydrophobic moiety to a ligand for the target protein, which mimics a misfolded state and triggers the cell's quality control machinery to degrade the protein.

Comparative Overview of AR Degradation Strategies

| Degrader Type | Mechanism of Action | Key Features |

| SNIPERs (e.g., derived from Conjugate 14) | Recruitment of cIAP1 E3 ligase to the androgen receptor. | Can induce simultaneous degradation of cIAP1; activity is dependent on linker length and ligand affinity. |

| VHL/CRBN-based PROTACs | Recruitment of VHL or CRBN E3 ligases to the androgen receptor. | Well-established platform with numerous examples; does not typically degrade the recruited E3 ligase. |

| Monomeric Degraders | Induction of conformational changes leading to AR destabilization. | Simpler chemical structures; mechanism can be less direct. |

| Hydrophobic Tagging | Mimicking protein misfolding to trigger degradation. | Does not require recruitment of a specific E3 ligase. |

In the context of androgen receptor degradation for the treatment of castration-resistant prostate cancer, both SNIPERs and PROTACs have shown promise. nih.gov The choice of which E3 ligase to recruit can influence the degradation efficiency and the cellular response. While IAP-based AR PROTACs have been reported, some studies suggest they may not be as potent as their VHL or CRBN-based counterparts, leading to less focus on their development in recent years. nih.gov However, the ability of certain SNIPERs to also downregulate IAP levels remains an intriguing and potentially beneficial feature. nih.gov

Strategic Combinatorial Approaches with Ciap1 Ligand Linker Conjugates 14

The development of molecules targeting the cellular inhibitor of apoptosis protein 1 (cIAP1), such as cIAP1 Ligand-Linker Conjugates 14, has opened new avenues for cancer therapy. These agents function by mimicking the endogenous IAP antagonist SMAC/DIABLO, leading to the degradation of cIAPs and the subsequent promotion of programmed cell death. patsnap.combiorxiv.org A key strategy to maximize the therapeutic potential of cIAP1 inhibition is through combination with other anti-cancer agents. By simultaneously targeting multiple oncogenic pathways, these combinations can achieve synergistic effects, overcome therapeutic resistance, and enhance tumor cell killing.

Emerging Research Directions and Future Prospects for Ciap1 Ligand Linker Conjugates 14

Development of Next-Generation cIAP1 Ligand-Linker Conjugates

The development of next-generation cIAP1 ligand-linker conjugates is focused on enhancing their efficacy, selectivity, and applicability. cIAP1 is a compelling target due to its role as a key regulator of apoptosis and NF-κB signaling. nih.govpatsnap.com Its E3 ligase activity is central to its function, making it a prime candidate for recruitment by targeted protein degraders. patsnap.com

Researchers are exploring several avenues to innovate upon existing scaffolds like cIAP1 Ligand-Linker Conjugates 14:

Linker Optimization: The linker connecting the cIAP1 ligand to the target protein binder is a critical determinant of the resulting PROTAC's or SNIPER's efficacy. Its length, rigidity, and composition influence the formation of a stable ternary complex between cIAP1, the degrader molecule, and the target protein. acs.org Future research will likely focus on creating libraries of conjugates with diverse linkers to systematically evaluate how linker properties affect degradation efficiency and selectivity for various target proteins.

Ligand Modification: The affinity and selectivity of the ligand for cIAP1 are paramount. While existing ligands, often derived from Smac mimetics, show high affinity, next-generation efforts may focus on developing novel cIAP1 binders with improved properties. nih.gov This could include ligands that bind to different domains of cIAP1 or those that can modulate its activity in new ways. nih.govnih.gov

Expanding the Target Scope: cIAP1 ligand-linker conjugates provide a platform to target proteins previously considered "undruggable." acs.org By attaching a binder for a protein of interest that lacks a known active site for inhibition, researchers can instead co-opt the cellular machinery to induce its degradation. Future work will involve identifying and validating new protein targets implicated in disease that can be addressed using this technology.

Exploration of Novel Disease Indications Beyond Oncology (Preclinical Context)

While the primary focus of IAP inhibitors has been on cancer, the fundamental role of cIAP1 in cellular signaling pathways suggests its relevance in a broader range of diseases. nih.govpatsnap.com Preclinical research is beginning to uncover these possibilities.

Inflammatory and Autoimmune Diseases: cIAP1 is a critical regulator of the NF-κB signaling pathway, a central mediator of inflammation. nih.gov Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune disorders. Preclinical studies are exploring the use of cIAP1-targeting compounds to modulate inflammatory responses. nih.gov For instance, by promoting the degradation of key signaling proteins in immune cells, cIAP1-based degraders could offer a novel therapeutic strategy for conditions like rheumatoid arthritis or inflammatory bowel disease.

Infectious Diseases: The cellular response to pathogens often involves signaling pathways regulated by cIAP1. nih.gov Some pathogens manipulate these pathways to their advantage. Targeting cIAP1 could therefore represent a host-directed therapy to combat infections by modulating the cellular environment to be less hospitable for the pathogen. nih.gov

Integration with Advanced Drug Delivery Systems in Preclinical Research

A significant challenge in the clinical translation of PROTACs and other large-molecule therapeutics is their delivery. acs.org These molecules often have high molecular weights and poor cell permeability, which can limit their bioavailability and efficacy. acs.org Preclinical research is actively exploring the integration of cIAP1 ligand-linker conjugates with advanced drug delivery systems to overcome these hurdles.

| Delivery System | Description | Potential Advantages for cIAP1 Conjugates |

| Lipid Nanoparticles (LNPs) | Spherical vesicles composed of lipids that can encapsulate therapeutic agents. | Can improve solubility and protect the conjugate from degradation in circulation. Surface can be modified with targeting ligands for tissue-specific delivery. acs.org |

| Polymeric Micelles | Self-assembling core-shell structures formed from amphiphilic block copolymers. | Can enhance stability and circulation time. Can be designed to release the conjugate in response to specific stimuli in the target tissue, such as changes in pH. acs.org |

| Antibody-Drug Conjugates (ADCs) | A monoclonal antibody linked to a cytotoxic payload. In this context, the "payload" could be a cIAP1-based degrader. | Offers high target specificity by directing the degrader to cells expressing a particular surface antigen. nih.govmdpi.com |

These nanocarrier platforms can improve the pharmacokinetic properties of cIAP1-based degraders, enhance their accumulation at the site of disease, and minimize off-target effects. acs.org

Challenges and Opportunities in Preclinical Translational Research of Ligand-Linker Conjugates

The path from a promising preclinical compound to a clinical candidate is fraught with challenges, and ligand-linker conjugates are no exception.

Challenges:

Complexity of the System: Ligand-linker conjugates are multi-component systems. nih.gov Their design, synthesis, and characterization are more complex than those of traditional small molecules, making manufacturing and quality control more demanding. nih.gov

Predicting Clinical Response: Identifying which patients are most likely to respond to a cIAP1-based therapy is a significant hurdle. This requires the development of reliable biomarkers. nih.gov

Opportunities:

Rational Design: Advances in structural biology and computational modeling are enabling a more rational approach to the design of ligand-linker conjugates, helping to predict their properties and optimize their structure.

Targeted Therapy: The ability to specifically target and degrade disease-causing proteins offers the potential for highly effective and well-tolerated therapies.

Overcoming Resistance: Targeted protein degradation can be effective against proteins that have developed resistance to traditional inhibitors, providing a new strategy to treat relapsed or refractory diseases.

Potential for Diagnostic and Prognostic Biomarker Discovery in Preclinical Studies

The development of cIAP1-based therapies is closely intertwined with the discovery of biomarkers that can predict treatment response and disease prognosis.

Predictive Biomarkers: Preclinical studies can identify molecular signatures that correlate with sensitivity to a particular cIAP1-based degrader. For example, the expression levels of cIAP1 itself, or of the target protein, could serve as predictive biomarkers. nih.gov In some cancers, high expression of c-MYC has been shown to correlate with sensitivity to cIAP1 inhibition. nih.gov

Prognostic Biomarkers: The expression of cIAP1 has been linked to prognosis in certain cancers. For instance, in bladder cancer, nuclear expression of cIAP1 has been associated with a poorer prognosis. researchgate.net Such findings can help to stratify patients and guide treatment decisions.

Pharmacodynamic Biomarkers: These biomarkers are used to confirm that the drug is engaging its target and having the desired biological effect. For cIAP1-based degraders, this could involve measuring the levels of the target protein or cIAP1 in tumor biopsies or circulating tumor cells before and after treatment.

Ethical Considerations in Preclinical Chemical Biology Research

The advancement of novel chemical entities like this compound must be guided by a strong ethical framework.

Animal Welfare: The use of animal models in preclinical research is a major ethical consideration. biobostonconsulting.combiobostonconsulting.com Researchers must adhere to the "3Rs" principle:

Replacement: Using non-animal methods like in vitro assays or computer simulations whenever possible. biobostonconsulting.com

Reduction: Minimizing the number of animals used while still obtaining statistically significant data. biobostonconsulting.com

Refinement: Improving experimental techniques and housing conditions to minimize animal pain and distress. biobostonconsulting.com

Data Integrity and Transparency: The accurate and unbiased reporting of research findings is an ethical imperative. biobostonconsulting.com This includes publishing both positive and negative results to ensure a complete and balanced scientific record.

Informed Consent: When human tissues or data are used in preclinical research, obtaining informed consent from the donors is crucial. biobostonconsulting.com This ensures that individuals understand how their biological materials will be used and have the autonomy to decide whether to participate. solubilityofthings.com

Societal Impact: Researchers have a responsibility to consider the broader societal implications of their work. tandfonline.com This includes engaging in public dialogue about the potential benefits and risks of new technologies and ensuring that the fruits of research are accessible and distributed equitably. tandfonline.com

Conclusion

Summary of Key Findings on cIAP1 Ligand-Linker Conjugates 14

cIAP1 Ligand-Linker Conjugate 14 is a heterobifunctional molecule that incorporates a ligand for the E3 ubiquitin ligase cIAP1 (cellular inhibitor of apoptosis protein 1) connected to a chemical linker. medchemexpress.commedchemexpress.eu Its primary function is to serve as a modular building block for the creation of SNIPERs. medchemexpress.commedchemexpress.eu SNIPERs are a type of proteolysis-targeting chimera (PROTAC) that specifically hijacks the IAP E3 ligases to induce the degradation of a target protein. targetmol.com

The key characteristic of SNIPERs constructed using cIAP1 Ligand-Linker Conjugate 14 is their dual-action mechanism. Not only do they lead to the ubiquitination and subsequent proteasomal degradation of the intended protein of interest, but they also induce the degradation of cIAP1 itself. medchemexpress.com Research on SNIPERs has revealed that the degradation of cIAP1 is often triggered by the binding of the IAP antagonist portion of the molecule, leading to cIAP1's autoubiquitination and degradation. szabo-scandic.com The degradation of the target protein, along with another related protein, XIAP (X-linked inhibitor of apoptosis protein), requires the formation of a ternary complex involving the SNIPER molecule, the target protein, and the E3 ligase. szabo-scandic.com

While specific research findings on the biological activity of cIAP1 Ligand-Linker Conjugate 14 itself are not extensively detailed in publicly available literature, its design is based on the principles established by pioneering work in the field of nuclear receptor-degradation inducers. medchemexpress.comcaltagmedsystems.co.uk The available data primarily pertains to its chemical properties and its intended application in the synthesis of more complex degrader molecules.

Interactive Data Table: Chemical Properties of cIAP1 Ligand-Linker Conjugate 14

| Property | Value |

| CAS Number | 1351169-40-8 |

| Molecular Formula | C39H49N3O10 |

| Molecular Weight | 719.82 g/mol |

| Primary Function | Component for SNIPER synthesis |

| Target E3 Ligase | cIAP1 |

This data is compiled from multiple chemical supplier databases. szabo-scandic.comcaltagmedsystems.co.uk

Significance of this compound in the Field of Targeted Protein Degradation and Chemical Biology

The significance of cIAP1 Ligand-Linker Conjugate 14 lies in its contribution to the rapidly advancing field of targeted protein degradation. TPD offers several advantages over traditional small-molecule inhibitors, including the ability to target proteins that have been historically considered "undruggable" due to the lack of a well-defined active site. medchemexpress.com

By providing a ready-to-use component for recruiting the cIAP1 E3 ligase, this conjugate simplifies the design and synthesis of novel PROTACs. medchemexpress.eumedchemexpress.com This is particularly important in cancer research, as IAP proteins are frequently overexpressed in tumor cells and are associated with resistance to conventional therapies. medchemexpress.com The ability of SNIPERs to simultaneously degrade a cancer-promoting target protein and the anti-apoptotic cIAP1 protein presents a powerful strategy for inducing cancer cell death. medchemexpress.com

From a chemical biology perspective, cIAP1 Ligand-Linker Conjugate 14 is a valuable tool for probing the ubiquitin-proteasome system. It allows researchers to investigate the intricacies of E3 ligase recruitment and the downstream effects of targeted protein degradation in a controlled manner. The development of such modular components accelerates the exploration of new protein targets and the optimization of degrader efficacy.

Future Outlook for this compound and Related Chemical Entities

The future for cIAP1 Ligand-Linker Conjugate 14 and similar chemical entities is promising and poised for significant advancements. The ongoing research in targeted protein degradation is expected to expand the library of available E3 ligase ligands and linkers, leading to the development of more potent and selective degraders.

Future research will likely focus on several key areas:

Expansion of Target Scope: Utilizing cIAP1 Ligand-Linker Conjugate 14 to synthesize SNIPERs for a wider range of challenging disease-relevant proteins beyond nuclear receptors and kinases.

Optimization of Linker Chemistry: The nature and length of the linker play a crucial role in the efficiency of ternary complex formation and subsequent degradation. Future iterations will likely involve fine-tuning the linker to improve the pharmacokinetic and pharmacodynamic properties of the resulting PROTACs.

Enhanced Selectivity: A major goal in the field is to develop degraders with high specificity for the target protein and the recruited E3 ligase to minimize off-target effects. This may involve the design of novel IAP ligands with improved selectivity profiles.

Therapeutic Applications: As our understanding of the biological consequences of IAP degradation deepens, we can expect to see the translation of these chemical tools into clinical candidates for a variety of diseases, including but not limited to cancer. The development of tissue- and cell-specific delivery systems will also be a critical area of focus to enhance therapeutic efficacy and safety.

Q & A

Q. What is the structural composition of cIAP1 Ligand-Linker Conjugates 14, and how does it facilitate targeted protein degradation?

this compound consist of an IAP (Inhibitor of Apoptosis Protein) ligand that binds to the E3 ubiquitin ligase and a PROTAC (Proteolysis-Targeting Chimera) linker. The IAP ligand recruits the E3 ligase complex, while the linker connects to a target protein, enabling ubiquitination and subsequent proteasomal degradation. This modular design allows for the development of SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), which selectively degrade disease-relevant proteins .

Q. What are the primary research applications of this compound in proteolysis-targeting chimera (PROTAC) development?

These conjugates are primarily used to design SNIPERs, which exploit the ubiquitin-proteasome system for protein degradation. Applications include studying oncogenic protein turnover, validating therapeutic targets, and developing degraders for proteins resistant to small-molecule inhibition. The linker’s flexibility allows customization for optimizing binding affinity and degradation efficiency .

Advanced Research Questions

Q. How can researchers optimize the linker length and chemistry in this compound to enhance proteasomal degradation efficiency?

Linker optimization involves balancing hydrophilicity, rigidity, and length. Polyethylene glycol (PEG)-based linkers (e.g., m-PEG4-C6-phosphonic acid ethyl ester) improve solubility and reduce aggregation. Computational modeling of ternary complex formation (E3 ligase-linker-target protein) can guide empirical testing. Validate linker variants using biophysical assays (e.g., SPR for binding kinetics) and functional degradation assays in cell lines .

Q. What experimental strategies are recommended to validate target engagement and degradation specificity when using this compound?

- Target Engagement : Use cellular thermal shift assays (CETSA) or fluorescence polarization to confirm ligand binding.

- Degradation Specificity : Perform proteome-wide ubiquitination profiling via mass spectrometry. Include negative controls (e.g., linker-only conjugates) and rescue experiments with proteasome inhibitors (e.g., MG-132) .

Q. How should researchers address contradictory findings regarding cIAP1’s role in tumor metastasis when interpreting data from Ligand-Linker Conjugate 14 experiments?

Contradictions may arise from model-specific factors (e.g., endothelial vs. immune cell cIAP1 roles). Use orthogonal models (e.g., endothelial-specific cIAP1 knockout mice) and validate findings across multiple cell lines. Cross-reference clinical datasets (e.g., TCGA) to correlate cIAP1 expression with metastatic outcomes .

Q. What critical parameters should be prioritized in the experimental design of in vivo studies using this compound to assess pharmacokinetic and pharmacodynamic profiles?

- Dosage : Optimize based on in vitro EC50 values and toxicity thresholds.

- Administration Route : Intravenous delivery ensures systemic distribution, while intratumoral injection localizes effects.

- Tissue Distribution : Use advanced mass spectrometry imaging (MSI) to quantify conjugate disposition in target tissues .

Q. How do Smac mimetics synergize with this compound in enhancing tumor cell vulnerability, and what experimental controls are necessary to isolate their effects?

Smac mimetics antagonize cIAP1’s anti-apoptotic function, sensitizing cells to degradation-induced stress. Use single-agent control groups (Smac mimetics or conjugates alone) and monitor apoptosis (via caspase-3/7 assays) and protein degradation (Western blot). Validate synergy using combination index calculations .

Q. What normalization strategies are recommended for quantifying cIAP1 degradation efficiency in Western blot analyses following treatment with Ligand-Linker Conjugates 14?

Normalize cIAP1 band intensities to housekeeping proteins (e.g., β-actin) or context-specific markers (e.g., TRAF2 in infection models). Use densitometry software (ImageJ) with background subtraction and linear dynamic range validation. Include biological replicates to account for inter-sample variability .

Q. How can researchers reconcile discrepancies in cIAP1’s pro-inflammatory versus anti-inflammatory roles observed across different disease models when using Ligand-Linker Conjugates 14?

Context-dependent roles may stem from cell-type-specific signaling (e.g., IRF4 regulation in dendritic cells vs. epithelial cells). Perform cytokine profiling (e.g., IL-6, TNF-α) and pathway inhibition studies (e.g., NF-κB blockers) to dissect mechanisms. Use tissue-specific knockout models to isolate cIAP1’s contributions .

Q. What molecular cross-talk mechanisms between IRF4 and cIAP1 should be considered when designing studies with Ligand-Linker Conjugates 14 in inflammatory models?

IRF4 downregulates cIAP1 expression in dendritic cells, modulating inflammatory responses. In colitis models, monitor IRF4-cIAP1 axis dynamics via qPCR and immunohistochemistry. Use IRF4-overexpressing transgenic mice to validate functional interactions and assess downstream targets (e.g., NLRP3 inflammasome) .

Methodological Notes

- Data Contradiction Analysis : Employ meta-analysis frameworks to aggregate findings from heterogeneous studies. Use tools like RevMan for statistical harmonization.

- Experimental Reproducibility : Adhere to standardized protocols for conjugate synthesis (e.g., HPLC purity >95%) and degradation assays (fixed treatment durations) .

- Ethical Compliance : Ensure animal study protocols align with ARRIVE guidelines for translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.